molecular formula C6H10O4 B6194536 6-methyl-1,4-dioxane-2-carboxylic acid CAS No. 2384552-64-9

6-methyl-1,4-dioxane-2-carboxylic acid

Cat. No.: B6194536
CAS No.: 2384552-64-9
M. Wt: 146.14 g/mol
InChI Key: ZXTAZKUVZQKZHR-UHFFFAOYSA-N
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Description

Contextualization within 1,4-Dioxane (B91453) Heterocyclic Chemistry

The 1,4-dioxane structure is a six-membered heterocycle containing two oxygen atoms at positions 1 and 4. This arrangement imparts distinct chemical properties, including its utility as a solvent and as a foundational element in the design of more complex molecules. The 1,4-dioxane ring can adopt various conformations, which can influence the biological activity of its derivatives. In medicinal chemistry, the 1,4-dioxane scaffold is considered a versatile template for developing new therapeutic agents. Its ability to form hydrogen bonds and its conformational flexibility allow for the design of ligands that can interact with a variety of biological targets.

Significance and Research Rationale for Substituted 1,4-Dioxane Carboxylic Acids

The introduction of substituents onto the 1,4-dioxane ring, particularly a carboxylic acid group, significantly broadens the chemical space and potential applications of these compounds. Carboxylic acids are a common functional group in pharmaceuticals and other biologically active molecules, often serving as a key interaction point with protein targets or enhancing water solubility.

The rationale for investigating substituted 1,4-dioxane carboxylic acids is multifaceted:

Bioisosterism: The carboxylic acid moiety is a crucial functional group in many drugs. However, it can sometimes lead to undesirable properties. Medicinal chemists often explore bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—to overcome these issues. The study of various substituted 1,4-dioxane carboxylic acids allows for the exploration of how modifications to the dioxane ring affect the properties of the carboxylic acid group and its interactions with biological systems.

Drug Design and Discovery: The 1,4-dioxane scaffold has been successfully used to develop ligands for a range of biological targets, including muscarinic receptors and various enzymes. acs.orgacs.org The addition of a carboxylic acid group provides a handle for further chemical modification and can lead to the discovery of new lead compounds with improved potency, selectivity, or pharmacokinetic properties. For instance, research has shown that replacing a methyl group with bulkier groups on the 1,4-dioxane scaffold can modulate the pharmacological profile from an agonist to an antagonist. acs.org

Stereochemistry and Biological Activity: The presence of stereocenters in substituted 1,4-dioxanes, such as in 6-methyl-1,4-dioxane-2-carboxylic acid, introduces chirality. The different stereoisomers of a molecule can have vastly different biological activities. The synthesis and evaluation of enantiopure 1,4-dioxane derivatives are therefore crucial for understanding structure-activity relationships and developing stereochemically pure drugs. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2384552-64-9

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

6-methyl-1,4-dioxane-2-carboxylic acid

InChI

InChI=1S/C6H10O4/c1-4-2-9-3-5(10-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)

InChI Key

ZXTAZKUVZQKZHR-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(O1)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 6 Methyl 1,4 Dioxane 2 Carboxylic Acid and Its Analogues

Historical Development of 1,4-Dioxane (B91453) Ring Construction Approaches

The 1,4-dioxane framework is a common motif in various chemical entities, and its synthesis has been a long-standing area of research. The historical development of methods to construct this ring has laid the groundwork for the synthesis of more complex derivatives.

Intramolecular cyclization is a fundamental strategy for the formation of cyclic ethers, including the 1,4-dioxane ring. This approach typically involves the formation of an ether bond between a nucleophilic oxygen atom and an electrophilic carbon center within the same molecule. A classic example is the intramolecular Williamson ether synthesis, where a halo-alcohol or a diol derivative undergoes cyclization in the presence of a base. For instance, the cyclization of a 2-(2-haloethoxy)ethanol derivative can yield the 1,4-dioxane ring. The efficiency of this intramolecular process is often in competition with intermolecular side reactions.

Another established intramolecular route is the acid-catalyzed cyclization of polyols. For example, the dehydration of diethylene glycol can produce 1,4-dioxane. More advanced strategies have focused on achieving stereocontrol. The use of chiral starting materials or catalysts can lead to the formation of specific stereoisomers of substituted dioxanes. For example, the intramolecular opening of an epoxide by a nearby hydroxyl group is a powerful method for stereoselective dioxane synthesis.

Acid-catalyzed reactions have historically been a primary method for constructing the 1,4-dioxane ring. The most well-known example is the acid-catalyzed dimerization of ethylene (B1197577) glycol to form 1,4-dioxane. This method, while effective for the parent compound, is generally not suitable for producing unsymmetrically substituted dioxanes due to a lack of regiocontrol.

A more controlled approach involves the acid-catalyzed reaction of a 1,2-diol with an epoxide. The acid activates the epoxide for nucleophilic attack by one of the diol's hydroxyl groups, followed by a second intramolecular etherification to complete the dioxane ring formation. The regioselectivity of this reaction is influenced by the steric and electronic properties of the substituents on both the diol and the epoxide.

Cycloaddition reactions provide a powerful and often stereocontrolled means of accessing the 1,4-dioxane ring system. While not as common as other methods, certain cycloadditions are effective. For instance, the dimerization of 1,3-dioxa-1,3-butadienes, which can be generated in situ, can lead to dioxane derivatives through a [4+2] cycloaddition. Another approach involves the formal [2+2+2] cycloaddition of epoxides, which can be catalyzed by various Lewis acids to yield 1,4-dioxanes.

Targeted Synthesis of 6-Methyl-1,4-dioxane-2-carboxylic Acid

The specific substitution pattern of this compound necessitates synthetic strategies that allow for precise control over the placement of the methyl and carboxylic acid groups on the dioxane ring.

Direct synthesis aims to construct the 1,4-dioxane ring with the desired substituents already incorporated into the starting materials. One potential route involves the cyclocondensation of α-hydroxy acids or their esters. For instance, the reaction of ethyl lactate (B86563) with a suitable C3-synthon under dehydrating conditions could, in principle, lead to the desired product, although controlling the regiochemistry of such condensations can be challenging.

A more regiocontrolled approach could involve the reaction of a derivative of lactic acid, such as a 2-halo- or 2-sulfonyloxy-propanoate, with a protected diol. For example, the reaction of an activated lactic acid derivative with one of the hydroxyl groups of a mono-protected ethylene glycol, followed by deprotection and intramolecular cyclization, would be a plausible pathway.

An alternative strategy is to modify a pre-existing 1,4-dioxane ring. This approach can be advantageous if a suitable precursor is readily available. For example, a 1,4-dioxane-2-carboxylic acid could be synthesized and then a methyl group could be introduced at the C6 position. However, achieving regioselective functionalization of the C6 position could be difficult.

A more feasible approach might start with a precursor that already contains the methyl group, such as 2-methyl-1,4-dioxane, and then introduce the carboxylic acid functionality. This could potentially be achieved through metallation of the C2 position followed by quenching with carbon dioxide. The regioselectivity of the metallation would be a critical factor. Alternatively, a precursor with a functional group at the C2 position that can be converted to a carboxylic acid, such as an aldehyde or a hydroxymethyl group, could be employed. For instance, the oxidation of 2-formyl-6-methyl-1,4-dioxane or 2-(hydroxymethyl)-6-methyl-1,4-dioxane would yield the target compound.

Derivatization from Precursor 1,4-Dioxane Analogues

Oxidation Pathways for Carboxylic Acid Functionalization

A common and effective strategy for introducing the carboxylic acid group at the C-2 position of the dioxane ring involves the oxidation of a precursor alcohol. This approach typically starts with a more readily accessible intermediate, such as [(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol. epa.gov The primary alcohol group on this precursor serves as a handle for oxidation to the corresponding carboxylic acid.

Standard oxidation protocols can be employed for this transformation. The choice of oxidant is crucial to ensure high yield and prevent over-oxidation or undesired side reactions on the dioxane ring. Milder oxidizing agents are often preferred to maintain the integrity of the heterocyclic core. While specific reagents for the direct oxidation of [(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol to this compound are not detailed in the provided results, general organic synthesis principles suggest that reagents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or a Swern oxidation could be effective. More contemporary methods, such as those employing catalytic amounts of transition metals like ruthenium or palladium, or even enzymatic oxidation, could also be applicable.

In a different context, the synthesis of a related compound, a tetrahydropyrazolopyridinone derivative, involved an oxidation step to form a carboxylic acid. acs.org In this multi-step synthesis, an aldehyde intermediate was oxidized to the corresponding carboxylic acid, which then underwent further reactions. acs.org This highlights a common synthetic strategy where an aldehyde, often derived from the corresponding alcohol, is a key intermediate in the formation of a carboxylic acid.

Functional Group Interconversions on the Dioxane Core

Functional group interconversions (FGIs) are a cornerstone of modern organic synthesis, allowing for the transformation of one functional group into another. vanderbilt.edu In the context of synthesizing this compound and its analogues, FGIs on the pre-formed dioxane ring are essential for introducing the desired substituents and achieving the final target molecule.

A key FGI is the conversion of other functional groups into a carboxylic acid. For instance, a nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This approach would involve the initial synthesis of a 2-cyano-6-methyl-1,4-dioxane intermediate. Another potential route is the carboxylation of an organometallic species, such as a Grignard or organolithium reagent, formed at the C-2 position of the dioxane ring. This would require the initial preparation of a 2-halo-6-methyl-1,4-dioxane.

The synthesis of various functionalized 1,4-dioxanes often relies on FGIs. For example, a concise 6-step sequence has been developed to produce dioxane-based α-substituted carboxylic acids, which can then be converted into a variety of other functional groups such as amides, nitriles, amines, and ketones. digitellinc.com This demonstrates the versatility of the carboxylic acid group as a synthetic intermediate for further derivatization.

Furthermore, the synthesis of complex molecules containing the 1,4-dioxane scaffold often involves the protection and deprotection of functional groups. For instance, in the synthesis of triazole-based radioligands, a Boc-protected amine was deprotected using HCl in 1,4-dioxane. acs.org While 1,4-dioxane here is used as a solvent, the reaction illustrates the types of functional group manipulations that are compatible with the dioxane ring system.

Asymmetric and Stereoselective Synthesis of this compound Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of asymmetric and stereoselective methods for the synthesis of this compound derivatives is of significant interest. These methods aim to control the formation of stereocenters at the C-2 and C-6 positions of the dioxane ring, leading to the selective production of a single enantiomer or diastereomer.

Enantioselective Approaches for Substituted 1,4-Dioxanes

Enantioselective synthesis focuses on producing a specific enantiomer of a chiral compound. For substituted 1,4-dioxanes, this can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials.

One notable approach is the palladium-catalyzed enantioselective α-alkenylation of alkylamines with vinyl bromides and triflates, where 1,4-dioxane was found to be a suitable solvent, leading to high enantioselectivity (up to 98% ee). acs.org While this reaction does not directly form the dioxane ring, it highlights the use of chiral palladium complexes in achieving high levels of enantiocontrol in reactions involving substrates that could be precursors to or derivatives of substituted dioxanes.

The synthesis of enantiopure 1,4-dioxanes has also been achieved through the reaction of chiral 1,2-diols with vinyl selenones in a Michael-initiated ring-closure (MIRC) reaction. nih.gov This method provides good to excellent yields of substituted enantiopure 1,4-dioxanes. nih.gov By starting with an enantiomerically pure 1,2-diol, the stereochemistry of the final dioxane product can be controlled.

Furthermore, enantioselective synthesis of highly strained, substituted o,m,o,p-tetraphenylenes has been accomplished using a cationic Rh(I)/(R)-H8-BINAP complex-catalyzed chemo-, regio-, and enantioselective intermolecular cross-[2+2+2] cycloaddition. nih.gov This demonstrates the power of transition metal catalysis with chiral ligands in constructing complex chiral molecules, a strategy that could be adapted for the asymmetric synthesis of substituted 1,4-dioxanes.

Diastereoselective Control in Dioxane Ring Assembly

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For this compound, which has two stereocenters, controlling the cis/trans relationship between the methyl and carboxylic acid groups is crucial.

A concise, 6-step synthetic sequence has been developed for the diastereoselective synthesis of 2,3-disubstituted 1,4-dioxanes, yielding diastereopure unsymmetrical products. digitellinc.com This method starts from readily available materials and leads to α-substituted carboxylic acids with a dioxane core. digitellinc.com A key step in this sequence is a hydrogenation that exclusively forms products with a formal cis-configuration. digitellinc.com This demonstrates that the stereochemistry of the final product can be controlled during the ring-forming or subsequent modification steps.

Another approach to diastereoselective synthesis involves the ring opening of epoxides with an ethylene glycol monosodium salt, followed by cyclization of the resulting diol. enamine.net This method has been used to prepare 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane derivatives. enamine.net The stereochemistry of the starting epoxide and the conditions of the cyclization step can influence the diastereoselectivity of the final dioxane product.

Catalytic Systems in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the synthesis of this compound and its derivatives, various catalytic systems are employed, particularly for the formation of the core 1,4-dioxane ring.

Brønsted Acid Catalysis in Cyclic Ether Formation

Brønsted acid catalysis is a well-established method for the formation of ethers, including cyclic ethers like 1,4-dioxane. rsc.org The commercial production of 1,4-dioxane often involves the acid-catalyzed dehydration and ring closure of diethylene glycol. nih.gov While sulfuric acid is a common catalyst, other Brønsted acids such as phosphoric acid, p-toluenesulfonic acid, and acidic ion-exchange resins can also be used. nih.gov The reaction mechanism involves the protonation of a hydroxyl group, which then departs as water, followed by an intramolecular nucleophilic attack by the second hydroxyl group to close the ring. pearson.com

This fundamental principle of Brønsted acid-catalyzed cyclization can be applied to the synthesis of substituted 1,4-dioxanes. For instance, the reaction of a substituted diol under acidic conditions can lead to the formation of a substituted 1,4-dioxane ring. The choice of acid catalyst and reaction conditions can influence the yield and selectivity of the reaction. nih.govchemicalbook.com

More advanced catalytic systems, such as solid acid catalysts, have also been investigated for the synthesis of 1,4-dioxane. mdpi.com For example, a ZrO2/TiO2 composite oxide has been shown to be an effective catalyst for the synthesis of 1,4-dioxane from oxirane, exhibiting both Brønsted and Lewis acidity. chemicalbook.commdpi.com This catalyst system allows for high conversion and selectivity under milder conditions compared to traditional methods. chemicalbook.commdpi.com The synergy between Brønsted and Lewis acid sites on the catalyst surface is believed to enhance the reaction efficiency. mdpi.com

Table of Catalyst Performance in 1,4-Dioxane Synthesis

Catalyst Reactant Temperature (°C) Pressure Conversion (%) Selectivity (%) Reference
Sulfuric Acid Diethylene Glycol 130-200 Partial Vacuum to Slight Pressure ~90 Not Specified nih.gov

Transition Metal Catalysis for Dioxane Ring Transformations

The 1,4-dioxane ring is a common structural motif and is frequently employed as a solvent in organic synthesis due to its stability and miscibility with water. wikipedia.org Its robustness means that it often remains inert during transition metal-catalyzed reactions. acs.org However, specific transformations of the dioxane ring itself can be achieved, particularly through biocatalytic routes involving metalloenzymes.

Transition metals play a pivotal role in a vast array of chemical transformations, including cross-coupling reactions, C-H functionalization, and carbonylations. mdpi.comacs.orgprinceton.edu In many of these processes, particularly palladium-catalyzed couplings like the Suzuki-Miyaura reaction, 1,4-dioxane is a preferred solvent. acs.orgmdpi.com Its ability to form adducts with various Lewis acids and its relatively high boiling point make it suitable for a range of reaction conditions. wikipedia.orgacs.org For instance, the large-scale synthesis of pharmaceutical intermediates often utilizes palladium catalysts in a 1,4-dioxane/water solvent system. acs.org The stability of the dioxane ring under these conditions is crucial for the success of the primary reaction.

While direct, metal-catalyzed cleavage or rearrangement of the 1,4-dioxane ring is not a common synthetic strategy, transformations are observed in other contexts. The biodegradation of 1,4-dioxane, a significant environmental contaminant, is facilitated by monooxygenase-expressing bacteria. nih.gov These enzymes are metalloenzymes, containing transition metals in their catalytic sites that are essential for their function. nih.gov Studies on Pseudonocardia dioxanivorans CB1190 have shown that the rate of 1,4-dioxane biodegradation can be inhibited by the presence of certain transition metals like copper (Cu(II)), cadmium (Cd(II)), and nickel (Ni(II)) at elevated concentrations, highlighting the delicate role of the metal cofactor in the catalytic cycle. nih.gov

Metal/Catalyst SystemRole in Relation to DioxaneReaction TypeFinding/ObservationReference(s)
Palladium (e.g., Pd(OAc)₂, PdCl₂(dppf)) Catalyst (Dioxane as solvent)Suzuki-Miyaura Cross-CouplingDioxane is a stable and effective solvent, facilitating the coupling of aryl halides with boronic acids for pharmaceutical synthesis. acs.orgmdpi.com
Rhodium / Iridium (e.g., [Cp*Mᴵᴵᴵ]) Catalyst (Dioxazolone activation)C-H AmidationWhile not a dioxane, the related dioxazolone ring is activated by Rh(III) or Ir(III) catalysts to form metal-nitrenoids for C-N bond formation. acs.org
Metalloenzymes (Monooxygenases) BiocatalystBiodegradationBacteria use metalloenzymes to catalyze the breakdown of the 1,4-dioxane ring. nih.gov
Copper (Cu(II)), Nickel (Ni(II)), Cadmium (Cd(II)) InhibitorBiodegradationThese metals, at certain concentrations, inhibit the monooxygenase-catalyzed biodegradation of 1,4-dioxane. nih.gov

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly important in the synthesis of fine chemicals, including this compound and its analogues. Key considerations include the use of renewable feedstocks, catalytic reagents over stoichiometric ones, safer solvents, and designing for energy efficiency. nih.gov

Historically, the industrial production of the parent 1,4-dioxane involved the acid-catalyzed dehydration of diethylene glycol, often using strong mineral acids like sulfuric acid. wikipedia.orgmdpi.com This homogeneous catalysis approach can lead to equipment corrosion and the generation of significant chemical waste. mdpi.com More sustainable alternatives have been developed, such as using solid acid catalysts like zeolites (e.g., ZSM-5, zeolite beta). google.com These heterogeneous catalysts are shape-selective, favoring the desired intramolecular cyclization over intermolecular polymerization, and can be easily separated and reused, aligning with green chemistry principles. google.com

A significant advancement in the green synthesis of the 1,4-dioxane ring is the use of specifically designed composite oxide catalysts. For example, a ZrO₂/TiO₂ catalyst has been shown to effectively convert oxirane (ethylene oxide) to 1,4-dioxane with high selectivity (86.2%) at a low temperature of 75 °C and atmospheric pressure. mdpi.com This process is highly atom-economical and avoids the use of corrosive acids and high temperatures, representing a much greener pathway. mdpi.com

The synthesis of dioxane-carboxylic acid analogues, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, provides a case study for analysis through a green chemistry lens. This compound is synthesized from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) and acetone (B3395972) (or 2,2-dimethoxypropane) using a catalytic amount of p-toluenesulfonic acid. nih.gov

Green Chemistry PrincipleApplication in the Synthesis of a Dioxane-Carboxylic Acid Analogue nih.gov
1. Waste Prevention The reaction produces water or methanol (B129727) as the primary byproduct, which are relatively benign. The use of a catalyst minimizes waste compared to a stoichiometric reagent.
2. Atom Economy The reaction is a condensation/acetal formation. When using acetone, a molecule of water is eliminated for each dioxane ring formed, resulting in good but not perfect atom economy.
5. Safer Solvents and Auxiliaries Acetone is used as both a reagent and a solvent. nih.gov While flammable, it is a common solvent with a relatively better environmental profile than many chlorinated or aromatic solvents.
6. Design for Energy Efficiency The synthesis is typically conducted with stirring at or near room temperature, indicating low energy requirements. nih.gov
7. Use of Renewable Feedstocks The precursor, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), can be derived from renewable resources, making it a bio-based building block. nih.gov
9. Catalysis The reaction employs a catalytic amount of an acid (p-toluenesulfonic acid), which is preferable to using a stoichiometric amount of a dehydrating agent. nih.gov Greener alternatives could include solid acid catalysts. mdpi.comgoogle.com

By applying these principles, the synthesis of this compound and its analogues can be systematically improved to be more sustainable, efficient, and environmentally benign.

Advanced Spectroscopic and Structural Elucidation of 6 Methyl 1,4 Dioxane 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

¹H NMR Chemical Shift and Coupling Analysis

No experimental ¹H NMR data for 6-methyl-1,4-dioxane-2-carboxylic acid was found.

¹³C NMR Spectroscopic Characterization

Specific ¹³C NMR spectroscopic data for this compound is not available in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Without primary ¹H and ¹³C NMR data, a discussion of 2D NMR correlations is not feasible.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS)

No experimental HRMS data was located to confirm the exact mass of this compound.

Detailed Fragmentation Pathways Analysis

A detailed analysis of the mass spectrometry fragmentation pathways could not be conducted due to a lack of available experimental mass spectra for this compound.

Should published experimental data for this compound become available, a comprehensive article following the requested structure could be generated.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific chemical bonds. The IR spectrum of this compound is characterized by the distinct absorptions of its carboxylic acid group and the foundational 1,4-dioxane (B91453) ring system.

The most prominent feature in the spectrum is attributable to the carboxylic acid moiety. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. capes.gov.br The carbonyl (C=O) stretching vibration typically appears as a strong, sharp peak around 1710 cm⁻¹. capes.gov.br

Table 1: Expected Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Bond VibrationFunctional GroupIntensity
2500-3300O-H stretchCarboxylic Acid (dimer)Strong, Very Broad
2800-3000C-H stretchAlkane (Methyl & Ring)Medium-Strong
~1710C=O stretchCarboxylic AcidStrong
1140-1070C-O-C stretch1,4-Dioxane (Ether)Strong

X-ray Crystallography for Solid-State Structural Determination

The 1,4-dioxane ring is not planar and exists in various conformations. Theoretical and experimental studies on 1,4-dioxane and its derivatives have established that the chair conformation is the most stable, lowest-energy form. acs.org In this arrangement, the substituents on the ring can occupy either axial or equatorial positions. The transition state for the inversion between two chair forms is believed to be a half-chair conformation, where four of the ring atoms are coplanar. For this compound, the dioxane ring is expected to adopt a chair conformation, with the bulkier methyl and carboxylic acid groups likely preferring equatorial positions to minimize steric hindrance.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity and Absolute Configuration Determination

The presence of two stereocenters at the C2 and C6 positions of the dioxane ring makes this compound a chiral molecule. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for studying such molecules. These methods measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light, which provides information about the absolute configuration and enantiomeric purity of a sample.

An experimental ECD or ORD spectrum would serve as a unique fingerprint for a specific enantiomer. By comparing the experimental spectrum to spectra predicted by quantum-chemical calculations for a known configuration (e.g., (2R, 6S)), the absolute configuration of the synthesized molecule can be determined. Furthermore, the intensity of the chiroptical signal is proportional to the concentration of the enantiomer, making these techniques valuable for assessing the enantiomeric excess of a chiral sample. While the molecule is a candidate for such analysis, specific ECD or ORD data for this compound are not available in the current literature.

Chemical Reactivity and Transformation Mechanisms of 6 Methyl 1,4 Dioxane 2 Carboxylic Acid

Reactions of the 1,4-Dioxane (B91453) Ring System

The 1,4-dioxane ring is a saturated cyclic ether. While generally stable, the ether linkages are susceptible to cleavage under certain conditions, and the C-H bonds can exhibit some reactivity. youtube.com

The most characteristic reaction of the 1,4-dioxane ring is its cleavage under acidic conditions. nih.govyoutube.com The mechanism begins with the protonation of one of the ether oxygen atoms by a strong acid, forming a good leaving group (an alcohol). nih.gov This is followed by a nucleophilic attack (Sₙ1 or Sₙ2 type) by a suitable nucleophile, which can be external or, in some cases, intramolecular. nih.govlibretexts.org This attack cleaves one of the carbon-oxygen bonds, leading to the opening of the ring.

In the context of related compounds like 1,4-dioxane-2,5-diones, ring-opening is a key step in polymerization processes, often catalyzed by organocatalysts. nih.govacs.orgresearchgate.netresearchgate.net Studies on asymmetrically substituted dioxane-2,5-diones have shown that nucleophilic attack can occur at either of the endocyclic ester groups, indicating low regioselectivity in some cases. nih.govacs.orgresearchgate.net For 6-methyl-1,4-dioxane-2-carboxylic acid, strong acidic conditions in the presence of a nucleophile could lead to the cleavage of the ring to form linear polyether structures.

Direct electrophilic or nucleophilic substitution on the saturated carbon atoms of the 1,4-dioxane ring is not a common reaction pathway. The C-H bonds are generally unreactive towards electrophiles. However, the ether oxygen atoms are Lewis basic and can react with electrophiles (Lewis acids), but this interaction typically leads to ring cleavage rather than substitution. wikipedia.org

Despite the general inertness of the C-H bonds, modern synthetic methods have enabled their functionalization. For instance, nickel-catalyzed cross-coupling reactions have been developed that can activate the C(sp³)-H bonds of 1,4-dioxane for arylation or alkylation. researchgate.net Similarly, copper-catalyzed C-H/N-H cross-dehydrogenative coupling can link 1,4-dioxane to indole (B1671886) or carbazole (B46965) derivatives. researchgate.net These reactions proceed via radical mechanisms, often initiated by an oxidant like di-tert-butyl peroxide, and represent advanced methods for modifying the dioxane ring structure. researchgate.net

Nucleophilic substitution reactions directly on the ring are also rare. An exception involves reactions that proceed via ring contraction, as seen in some 1,3-dioxane (B1201747) derivatives, but this is not a direct substitution on the original ring system. rsc.org The primary reactivity of the 1,4-dioxane ring remains the Lewis basicity of its oxygen atoms and the potential for acid-catalyzed ring-opening. nih.govwikipedia.org

Controlled Oxidation and Reduction of the Cyclic Ether

There is no available scientific literature detailing the controlled oxidation or reduction of the 1,4-dioxane ring of this compound, outside of environmental degradation studies. In theory, the cyclic ether could be susceptible to cleavage under strong reducing conditions, potentially with reagents like lithium aluminum hydride, which would also reduce the carboxylic acid. Controlled oxidation, which could lead to ring opening or the formation of other oxygenated derivatives, would likely require specific catalysts to control the reaction at the ether moiety without affecting the carboxylic acid or methyl group. However, no such specific methodologies have been reported for this compound.

Functionalization of the Methyl Group

Similarly, no research has been published on the specific functionalization of the methyl group of this compound. Generally, methyl groups on aliphatic rings can be functionalized through radical halogenation, followed by nucleophilic substitution. However, the reaction conditions would need to be carefully selected to avoid side reactions with the ether linkages or the carboxylic acid. Without experimental data, the feasibility and outcomes of such reactions remain unknown.

Mechanistic Investigations of Key Chemical Transformations

The absence of reported reactions for this compound means that no mechanistic investigations have been conducted.

Kinetic Studies of Reaction Rates

No kinetic data for any chemical transformation of this compound is available. Such studies would require monitoring the rate of a specific reaction under various conditions, which has not been documented.

Isotope Effects in Reaction Mechanisms

There are no reports on the use of kinetic isotope effects or other isotopic labeling studies to elucidate the reaction mechanisms of this compound.

Stereochemical Outcomes of Reactions and Stereocontrol

The stereochemistry of this compound, which can exist as different stereoisomers, would be a critical aspect of its reactivity. However, no studies have been found that investigate the stereochemical outcomes of any reactions or methods for stereocontrol in its synthesis or transformations.

Theoretical and Computational Chemistry Studies on 6 Methyl 1,4 Dioxane 2 Carboxylic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. nih.gov DFT methods are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 6-methyl-1,4-dioxane-2-carboxylic acid, DFT calculations can predict bond lengths, bond angles, and dihedral angles that define its lowest energy conformation. The choice of functional and basis set is crucial for obtaining reliable results, with hybrid functionals often employed to mitigate issues like self-interaction error that can affect the delocalization of electrons. nih.gov

The process of geometry optimization involves finding a minimum on the potential energy surface of the molecule. For a flexible molecule like this compound, with its puckered dioxane ring and rotatable carboxylic acid group, multiple local minima may exist, corresponding to different conformers. DFT calculations can map out these various conformations and their relative energies, providing a detailed energy landscape. This landscape is critical for understanding the molecule's conformational preferences and the energy barriers between different conformers. For instance, DFT has been used to study the conformational preferences of 1,4-dioxane (B91453) adducts with fullerenes, revealing the favorability of boat over chair conformations in these specific systems. researchgate.net

Exploring the energy landscape can also be achieved through constrained DFT calculations, where certain geometric parameters are fixed while the rest of the molecule is allowed to relax. This approach can be used to model the energy changes during specific molecular motions, such as ring-puckering or bond rotation, providing insights into the molecule's dynamic behavior. aps.org

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of QM calculations is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. The predicted shifts are sensitive to the molecular geometry and the electronic environment of each nucleus. For example, the chemical shift of the acidic proton in the carboxylic acid group is expected to be significantly downfield, a feature that can be quantified by DFT. libretexts.org The chemical shifts of the protons and carbons in the dioxane ring would be influenced by the electronegative oxygen atoms and the methyl substituent. While general trends can be estimated from empirical rules, DFT provides a more precise prediction. pdx.eduprinceton.eduorganicchemistrydata.org

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. QM calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. For this compound, characteristic vibrational modes would include the O-H and C=O stretching of the carboxylic acid group, C-O stretching of the dioxane ring, and various C-H stretching and bending modes. The calculated frequencies are often scaled to better match experimental values due to the approximations inherent in the computational methods. The study of these frequencies can also provide information about the strength of intermolecular interactions, such as hydrogen bonding. libretexts.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While QM methods are powerful for static properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic nature of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can reveal the conformational landscape and the flexibility of the molecule. The 1,4-dioxane ring can exist in various conformations, such as chair and boat forms, and the presence of substituents can influence the preference for one over the other. MD simulations can track the transitions between these conformations, providing insights into the energy barriers and the timescales of these dynamic processes.

MD simulations have been used to study the behavior of 1,4-dioxane in aqueous solutions, providing detailed information about the microstructure of hydrogen bond networks. researchgate.net Such studies can inform our understanding of how this compound might interact with a solvent environment. Furthermore, MD simulations have been employed to investigate the interaction of 1,4-dioxane with biological membranes, demonstrating how it can alter membrane properties. nih.gov This highlights the potential of MD to explore the behavior of this compound in complex biological environments.

The accuracy of MD simulations is highly dependent on the force field used, which is a set of parameters that describes the potential energy of the system. For novel molecules like this compound, the development of a specific and accurate force field may be necessary to obtain reliable simulation results.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Weak Interactions)

The carboxylic acid group in this compound is a strong hydrogen bond donor and acceptor. This enables the molecule to form various intermolecular interactions, which can significantly influence its physical properties and biological activity. Computational methods are crucial for characterizing these interactions in detail.

Hydrogen Bonding Networks: Carboxylic acids are well-known to form strong hydrogen-bonded dimers in the solid state and in non-polar solvents. libretexts.orgyoutube.com For this compound, computational studies can predict the geometry and stability of such dimers. Beyond simple dimers, this molecule can participate in more extensive hydrogen bonding networks, especially in the presence of other hydrogen-bonding species like water. researchgate.net The ether oxygens of the dioxane ring can also act as hydrogen bond acceptors, further contributing to the complexity of these networks. Computational studies on alpha-hydroxy carboxylic acids have revealed specific hydrogen bonding synthons that differ from those of simple carboxylic acids, highlighting the importance of considering the interplay of different functional groups. mdpi.com

Weak Interactions: Besides strong hydrogen bonds, weaker interactions such as C-H···O bonds and van der Waals forces also play a role in the supramolecular assembly of molecules. researchgate.net Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies. mdpi.com This provides a deeper understanding of the nature of the forces holding the molecules together. The analysis of these weak interactions is essential for a complete picture of the molecule's behavior in condensed phases.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface, it is possible to identify the most likely pathways for a reaction to occur and to characterize the high-energy transition states that connect reactants and products.

For this compound, reaction pathway modeling could be applied to understand its synthesis, degradation, or metabolic transformations. For instance, the esterification of the carboxylic acid group is a common reaction, and computational methods could be used to model the reaction mechanism, including the role of catalysts. sigmaaldrich.com Similarly, reactions involving the dioxane ring, such as ring-opening, could be investigated.

Transition State Analysis: A key aspect of reaction pathway modeling is the identification and characterization of the transition state. This is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of the reaction. Computational methods can be used to locate the transition state geometry and to calculate its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com Understanding the structure of the transition state provides crucial insights into the factors that control the reaction rate and selectivity. For example, computational studies have been used to elucidate the transition state energies in palladium-catalyzed reactions conducted in 1,4-dioxane. acs.org

Structure–Property Relationships Derived from Computational Studies (excluding explicitly prohibited properties)

A major goal of computational chemistry is to establish relationships between a molecule's structure and its properties. By systematically modifying the structure of this compound in silico—for example, by changing the position of the methyl group or introducing other substituents—it is possible to study the effect of these changes on various properties.

For instance, computational studies can predict how structural modifications affect the molecule's acidity (pKa), a key property for a carboxylic acid. The pKa is related to the energy change upon deprotonation, which can be calculated using QM methods. Studies on carboxylic acid isosteres have shown how replacing the carboxylic acid group with other acidic moieties can lead to a wide range of pKa values. nih.gov

Similarly, structure-property relationships can be established for other physicochemical properties. These relationships are invaluable in the rational design of new molecules with desired characteristics. For example, in the context of drug discovery, computational methods can be used to predict how structural changes might affect a molecule's ability to interact with a biological target. nih.gov

Below is a table summarizing some of the key computational approaches and their applications to the study of this compound and related compounds.

Computational Method Application Predicted Properties/Insights Relevant Analogs/Systems
Density Functional Theory (DFT)Geometry OptimizationBond lengths, bond angles, stable conformersFullerene-1,4-dioxane adducts researchgate.net
DFTEnergy Landscape MappingRelative energies of conformers, rotational barriersConstrained DFT on various systems aps.org
DFT (GIAO)NMR Spectra Prediction¹H and ¹³C chemical shiftsGeneral organic molecules pdx.eduprinceton.eduorganicchemistrydata.org
DFTVibrational Spectra PredictionIR frequencies and intensitiesCarboxylic acids libretexts.org
Molecular Dynamics (MD)Conformational AnalysisDynamic flexibility, transitions between conformers1,4-Dioxane in aqueous solution researchgate.net
MDInteraction with EnvironmentBehavior in solvents and biological membranes1,4-Dioxane with lipid bilayers nih.gov
QM/SAPTIntermolecular InteractionsHydrogen bond energies, nature of weak interactionsQuinolone carboxylic acid derivatives mdpi.com
DFTReaction Pathway ModelingReaction mechanisms, activation energiesPalladium-catalyzed reactions acs.org
DFTStructure-Property RelationshipsEffect of structural changes on acidity (pKa)Carboxylic acid isosteres nih.gov

Derivatives and Analogues of 6 Methyl 1,4 Dioxane 2 Carboxylic Acid in Academic Research

Synthesis and Characterization of Esters, Amides, and Salts of 6-Methyl-1,4-dioxane-2-carboxylic Acid

The derivatization of the carboxylic acid group in this compound into esters, amides, and salts is a fundamental aspect of its chemistry, enabling the modulation of its physicochemical properties and biological activity.

The synthesis of esters and amides from carboxylic acids is a well-established practice in organic chemistry. researchgate.net General methods often involve the activation of the carboxylic acid, for instance, by converting it into an acyl chloride or using coupling agents, followed by reaction with an appropriate alcohol or amine. researchgate.netscirp.org For example, a common route to amide formation involves the initial conversion of the carboxylic acid to its corresponding acid chloride using reagents like oxalyl chloride, which is then reacted with a primary or secondary amine to yield the desired amide. scirp.orgscirp.org This straightforward two-step process is widely employed for its efficiency. scirp.org

In a similar vein, esterification can be achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. scirp.orgscirp.org The characterization of these newly synthesized derivatives is crucial for confirming their structures. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are routinely used. scirp.orgscirp.orgbohrium.com For instance, in the characterization of amides, the presence of the amide C=O stretching vibration in the FTIR spectrum, typically observed between 1626 and 1676 cm⁻¹, and the N-H stretching for primary and secondary amides, are indicative of successful synthesis. scirp.orgresearchgate.net Similarly, ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the molecular structure, including the chemical shifts of protons and carbons in the dioxane ring and the newly introduced ester or amide moieties. scirp.orgbohrium.com High-resolution mass spectrometry (HRMS) is often employed to confirm the molecular formula of the synthesized compounds. scirp.orgbohrium.com

The formation of salts from carboxylic acids is a simple acid-base reaction. These salts, particularly alkali metal or alkaline earth metal salts, can be prepared through standard salt formation reactions and may be isolated if necessary. google.com

Table 1: Common Spectroscopic Data for Characterization

Derivative Type Spectroscopic Method Key-Identifying Features
Amides FTIR C=O stretch (1626-1676 cm⁻¹), N-H stretch
¹H-NMR Signals for protons on the dioxane ring and the amide group
¹³C-NMR Signals for carbons in the dioxane ring and the amide carbonyl
HRMS Accurate mass determination of the molecular ion
Esters FTIR C=O stretch of the ester group
¹H-NMR Signals for protons on the dioxane ring and the alcohol moiety
¹³C-NMR Signals for carbons in the dioxane ring and the ester carbonyl

Dioxane Ring-Modified Analogues

Modifications to the dioxane ring of this compound have been explored to investigate the impact of these changes on the molecule's properties and to create novel structures.

Substituent Effects on Chemical Reactivity and Stereochemistry

The introduction of substituents on the dioxane ring can significantly influence the chemical reactivity and stereochemistry of the molecule. These effects are broadly categorized as inductive and resonance effects. ucsb.edu Inductive effects are electrostatic in nature and are transmitted through sigma bonds, diminishing with distance. ucsb.edu For instance, electron-withdrawing groups can increase the acidity of the carboxylic acid function through a negative inductive effect. ucsb.edu The position and nature of the substituent are critical; for example, a substituent at the 6-position, as in this compound, will have a defined influence on the properties of the carboxylic acid at the 2-position.

Fused Ring Systems and Spirocyclic Dioxane Derivatives

The creation of fused ring systems and spirocyclic dioxane derivatives represents a more complex modification of the basic this compound structure. These modifications lead to more rigid and conformationally constrained molecules.

Fused ring systems can be synthesized through various cyclization strategies. For instance, intramolecular reactions can lead to the formation of bicyclic or polycyclic structures containing the dioxane ring.

Spirocyclic dioxane derivatives, where the dioxane ring is attached to another ring system through a single shared atom, are also a subject of synthetic interest. The synthesis of such compounds can be challenging, but they offer unique three-dimensional structures. For example, 1,4-dioxaspiro[4.5]decane-6-carboxylic acid is a known spirocyclic derivative. bldpharm.com The synthesis of these complex structures often requires multi-step procedures. google.com

Stereoisomers and Enantiomerically Pure Analogues from Chiral Synthesis

Due to the presence of chiral centers, this compound can exist as different stereoisomers. The synthesis of enantiomerically pure analogues is of particular importance in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities.

Chiral synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through several strategies, including the use of chiral starting materials (the chiral pool), chiral auxiliaries, or asymmetric catalysis. For instance, starting with a known chiral building block can allow for the stereocontrolled synthesis of a desired enantiomer.

The separation of enantiomers from a racemic mixture, a process known as resolution, is another common approach. This can be accomplished by reacting the racemic carboxylic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

The absolute configuration of the synthesized enantiomers is typically determined using techniques such as X-ray crystallography or by comparing their optical rotation with known standards. mdpi.com Computational methods are also increasingly used to predict the specific optical rotation of different enantiomers. mdpi.com

Application of Derivatives as Chiral Building Blocks in Organic Synthesis

The enantiomerically pure derivatives of this compound are valuable chiral building blocks in organic synthesis. Chiral building blocks are molecular fragments that are used to construct more complex chiral molecules, such as natural products and pharmaceuticals. portico.org

The presence of multiple functional groups and defined stereochemistry in these derivatives makes them versatile starting materials. For example, the carboxylic acid group can be readily converted into other functional groups, and the dioxane ring can provide a specific conformational bias to the target molecule.

The use of such chiral building blocks is a powerful strategy for the efficient and stereoselective synthesis of complex molecules. It allows for the introduction of chirality at an early stage of the synthesis, which can be more efficient than introducing it later. The development of new and diverse chiral building blocks, including those derived from this compound, is an active area of research.

Table 2: Mentioned Compounds

Compound Name
This compound
1,4-dioxaspiro[4.5]decane-6-carboxylic acid

Research Applications and Utility in Chemical Synthesis Excluding Clinical/toxicology

Role as a Synthetic Intermediate for Complex Organic Molecules

The structural characteristics of 6-methyl-1,4-dioxane-2-carboxylic acid make it a promising, yet underexplored, synthetic intermediate for the construction of more complex organic molecules. The presence of a chiral center at the 2-position, along with the carboxylic acid functionality, provides a handle for a variety of chemical transformations.

While specific examples detailing the use of this compound are not prevalent in the literature, the utility of related heterocyclic carboxylic acids as building blocks is well-documented. For instance, oxetane-carboxylic acids, which also feature a heterocyclic ring and a carboxylic acid, are utilized as starting materials in the synthesis of a diverse array of compounds. acs.orgnih.gov The 1,4-dioxane (B91453) moiety itself can be a stable protecting group for a diol, which can be deprotected under specific conditions to reveal the hydroxyl groups for further reactions.

The bifunctional nature of this compound, possessing both a nucleophilic/coordinating dioxane ring and an electrophilic carboxylic acid group (which can be activated), allows for its incorporation into larger molecular frameworks through various synthetic strategies. The methyl group at the 6-position can also influence the stereochemical outcome of reactions, making it a potentially valuable chiral building block in asymmetric synthesis. tcichemicals.com

Ligand Design and Coordination Chemistry

The 1,4-dioxane ring system is known to coordinate with a variety of metal ions, acting as a Lewis base through its oxygen atoms. wikipedia.org This coordination ability is fundamental to its role in ligand design. The introduction of a carboxylic acid group, as seen in this compound, significantly enhances its potential as a ligand. Carboxylate groups are excellent coordinating moieties for a wide range of metal ions, forming stable complexes through either monodentate or bidentate interactions.

Studies on di(hydrocarbyl)magnesium have shown that 1,4-dioxane can form coordination complexes with magnesium, with the number of dioxane molecules per magnesium atom varying depending on the steric bulk of the hydrocarbyl substituents. nih.govresearchgate.net Furthermore, 1,4-dioxane and its derivatives have been shown to form complexes with transition metal perchlorates. acs.org

The combination of the dioxane ring and the carboxylate group in this compound could lead to the formation of unique coordination polymers or discrete metal-organic frameworks (MOFs). The methyl group could also play a role in the solid-state packing of these coordination compounds. The potential for this molecule to act as a chelating ligand, binding to a metal center through both a dioxane oxygen and the carboxylate group, makes it an interesting candidate for the synthesis of novel coordination complexes with potential applications in catalysis or materials science.

Materials Science Applications

In the realm of materials science, carboxylic acids and their derivatives are fundamental building blocks for polymers. Specifically, the ring-opening polymerization (ROP) of cyclic esters is a common method for producing biodegradable polyesters. A notable example is the polymerization of 3(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione, a derivative of 1,4-dioxane, which yields a poly(α-hydroxy acid) with pendant carboxyl groups. acs.org This demonstrates the potential of the 1,4-dioxane ring system to serve as a precursor to functionalized polyesters. Given its structure, this compound could potentially be converted into a lactone and subsequently polymerized to create novel biodegradable materials.

The carboxylic acid functionality also opens up the possibility of its use in the synthesis of other types of polymers, such as polyamides or polyanhydrides, through condensation reactions. The resulting polymers would incorporate the 1,4-dioxane unit into their backbone, potentially imparting unique properties such as altered solubility, thermal stability, or biodegradability. For instance, the incorporation of carboxyl groups into polymers like polysulfone has been shown to increase their hydrophilicity. canada.ca

Potential Polymer Type Monomer(s) Key Feature from this compound
PolyesterLactone derived from the title compoundBiodegradability, potential for functionalization
PolyamideDiamine and the title compoundIntroduction of the dioxane ring into the polymer backbone
PolyanhydrideDimerization and dehydration of the title compoundPotential for surface erosion and drug delivery applications

Role as a Solvent or Co-solvent in Specific Chemical Reaction Systems

1,4-Dioxane is a widely used aprotic solvent in organic synthesis due to its ability to dissolve a wide range of compounds and its miscibility with water. wikipedia.org It is frequently employed in reactions such as nucleophilic substitutions, metal-catalyzed cross-couplings, and polymerizations. acs.orggoogle.comacs.org For example, it is used as a solvent in the preparation of Grignard reagents and in various industrial processes. wikipedia.org

However, this compound, being a solid carboxylic acid, is not suitable for use as a primary solvent. Its utility in this context would more likely be as a co-solvent or an additive in specific reaction systems. The presence of the carboxylic acid group could allow it to act as a proton source or a catalyst in certain acid-catalyzed reactions. Its ability to coordinate with metal ions could also influence the outcome of metal-catalyzed processes, potentially acting as a ligand-in-situ. The use of related cyclic ethers as solvents is common, and the specific properties of this substituted dioxane could be advantageous in niche applications where its unique combination of functional groups is beneficial. google.com

Probes for Mechanistic Chemical Studies

Understanding the intricate details of reaction mechanisms is a cornerstone of modern chemistry. Substituted molecules can serve as valuable probes to elucidate these mechanisms by systematically varying their electronic and steric properties. While there is no direct evidence of this compound being used for this purpose, its structure lends itself to such applications.

For instance, the degradation of 1,4-dioxane by hydroxyl radicals has been the subject of computational studies to understand its reaction mechanism and kinetics. nih.gov The introduction of a methyl and a carboxylic acid group would significantly alter the electron distribution and steric environment of the dioxane ring, providing a tool to probe the subtle effects of these changes on the reaction pathway.

Emerging Research Directions and Future Perspectives for 6 Methyl 1,4 Dioxane 2 Carboxylic Acid

Development of Novel and Efficient Synthetic Routes

Currently, specific and optimized synthetic routes for 6-methyl-1,4-dioxane-2-carboxylic acid are not detailed in peer-reviewed literature. The development of novel and efficient synthetic strategies is a fundamental first step. Potential avenues for exploration could be analogous to the synthesis of other substituted 1,4-dioxanes. One could envision a Williamson ether synthesis-based approach, involving the cyclization of a diol with a suitable electrophile, or the reaction of an epoxide with a hydroxy acid. The challenge lies in controlling the regioselectivity to obtain the desired 6-methyl isomer.

Table 1: Potential Synthetic Strategies for this compound

Precursor 1Precursor 2General Reaction TypeKey Considerations
A protected 2,3-dihydroxybutanoic acid derivativeA two-carbon electrophile (e.g., dihaloethane)Williamson Ether SynthesisRegioselectivity, protecting group strategy
A propylene (B89431) oxide derivativeA protected glycolic acid derivativeRing-opening cyclizationCatalyst selection, stereocontrol
A lactate (B86563) derivativeAn ethylene (B1197577) glycol derivativeAcid-catalyzed condensationWater removal, equilibrium control

Application of Advanced Spectroscopic and Structural Characterization Methodologies

While commercial suppliers suggest the existence of spectroscopic data, detailed public analyses are lacking. A comprehensive characterization using advanced spectroscopic techniques is crucial. This would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry of the methyl and carboxylic acid groups on the dioxane ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) experiments would help in understanding the fragmentation patterns, which can be diagnostic for the structure.

Infrared (IR) and Raman Spectroscopy: These techniques would identify the characteristic vibrational modes of the carboxylic acid and the dioxane ether linkages.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide the definitive three-dimensional structure, including the conformation of the dioxane ring and the relative stereochemistry of the substituents.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), could provide significant insights into the properties of this compound, especially when combined with experimental data. Key areas for computational investigation include:

Conformational Analysis: Predicting the most stable chair and boat conformations of the dioxane ring and the energetic barriers between them.

Spectroscopic Prediction: Calculating theoretical NMR chemical shifts, IR vibrational frequencies, and other spectroscopic parameters to aid in the interpretation of experimental data.

Reaction Mechanisms: Modeling potential synthetic pathways to understand transition states and reaction energetics, which could guide the optimization of reaction conditions.

Electronic Properties: Calculating properties such as molecular electrostatic potential and frontier molecular orbitals to predict reactivity and potential intermolecular interactions.

Expanding the Scope of Chemical Transformations and Derivatization

The carboxylic acid functionality is a versatile handle for a wide range of chemical transformations. Research in this area would focus on exploring the reactivity of this compound to generate a library of new derivatives. Potential transformations include:

Esterification: Reaction with various alcohols to produce a range of esters.

Amidation: Coupling with amines to form amides, potentially leading to compounds with interesting biological or material properties.

Reduction: Reduction of the carboxylic acid to the corresponding alcohol, 6-methyl-2-(hydroxymethyl)-1,4-dioxane.

Decarboxylation: Investigating conditions for the removal of the carboxyl group to yield 2-methyl-1,4-dioxane.

Potential for Derivatization into High-Value Chemical Building Blocks for Academic Exploration

The true potential of this compound may lie in its use as a scaffold for the synthesis of more complex molecules. The combination of the chiral center (at C2 and C6, depending on the stereochemistry of the starting materials), the hydrophilic dioxane ring, and the reactive carboxylic acid handle makes it an attractive building block.

Table 2: Potential High-Value Chemical Building Blocks Derived from this compound

DerivativePotential Application AreaSynthetic Transformation
Amino acid analoguesMedicinal chemistry, peptide synthesisCurtius, Hofmann, or Schmidt rearrangement
Chiral ligandsAsymmetric catalysisConversion of the carboxylic acid to a phosphine (B1218219) or other coordinating group
Monomers for polymersMaterials scienceConversion to a polymerizable derivative (e.g., an acrylate (B77674) or vinyl ether)
BioisosteresDrug discoveryUse of the dioxane ring as a replacement for other chemical groups in known bioactive molecules

Q & A

Q. What are the optimal synthetic routes for 6-methyl-1,4-dioxane-2-carboxylic acid, and how do reaction parameters affect yield and stereochemical outcomes?

Methodological Answer : The synthesis of this compound likely involves cyclization of a diol precursor with a carboxylic acid group. For example, esterification of 2-carboxy-5-methyl-1,3-diols under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) can promote ring closure. Solvent choice (e.g., THF or DCM) and temperature (60–80°C) critically influence reaction efficiency. Evidence from analogous dioxane-carboxylic acid derivatives suggests that microwave-assisted synthesis may reduce reaction time and improve yields . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended. Confirmation of structure requires NMR (¹H/¹³C) and IR spectroscopy to validate the dioxane ring and carboxylic acid moiety .

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?

Methodological Answer : Contradictions in NMR or mass spectrometry (MS) data can arise from impurities, tautomerism, or solvent interactions. To resolve these:

  • Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula .
  • Use 2D NMR (COSY, HSQC) to unambiguously assign proton and carbon signals, particularly for overlapping peaks in the dioxane ring (e.g., δ 3.5–4.5 ppm for oxygenated CH₂ groups) .
  • Compare experimental IR spectra with computational (DFT) predictions for carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) to verify carboxylic acid presence .

Q. What safety and handling protocols are essential for lab-scale work with this compound?

Methodological Answer : While specific toxicity data for this compound are limited, analogous dioxane derivatives require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and PPE. Store the compound in a desiccator at 2–8°C to prevent hydrolysis. For hygroscopic samples, employ anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis .

Advanced Research Questions

Q. How does the methyl substituent at position 6 influence the compound’s reactivity and intermolecular interactions?

Methodological Answer : The 6-methyl group introduces steric hindrance, potentially affecting:

  • Coordination chemistry : The carboxylic acid may exhibit altered binding modes with metal ions (e.g., Mg²⁺, Zn²⁺) compared to unsubstituted analogs. Conduct titration experiments (UV-Vis, ITC) to assess metal-binding affinity .
  • Crystallinity : Methyl groups can disrupt packing efficiency, leading to amorphous solids. Single-crystal X-ray diffraction (using SHELX programs ) is advised to analyze lattice interactions.
  • Acidity : The electron-donating methyl group may lower the carboxylic acid’s pKa. Measure via potentiometric titration in aqueous/organic solvents .

Q. What computational strategies are effective for predicting the compound’s behavior in catalytic or biological systems?

Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase or dehydrogenases). Parameterize the carboxylic acid and dioxane ring using DFT-optimized geometries at the B3LYP/6-31G* level .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation tendencies. GROMACS with CHARMM force fields is recommended .
  • QSAR modeling : Corrogate substituent effects (e.g., methyl vs. ethyl) on bioactivity using datasets from PubChem or ChEMBL .

Q. How can this compound serve as a building block for advanced materials or bioactive molecules?

Methodological Answer :

  • Peptide conjugation : Activate the carboxylic acid via EDC/NHS coupling to synthesize heterocycle-functionalized peptides. Monitor reaction progress by LC-MS .
  • Coordination polymers : React with lanthanides (e.g., Eu³⁺) to form luminescent materials. Characterize via FTIR and fluorescence spectroscopy .
  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability. Assess hydrolysis rates in simulated physiological conditions (pH 7.4 buffer, 37°C) .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting reports on the compound’s solubility and stability?

Methodological Answer : Discrepancies may arise from polymorphic forms or degradation products. To validate:

  • Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
  • Compare solubility in DMSO, ethanol, and PBS using nephelometry .

Q. What strategies confirm the absence of toxic byproducts (e.g., dioxane derivatives) in synthesized batches?

Methodological Answer :

  • Screen for residual 1,4-dioxane (a potential carcinogen) via GC-MS with a DB-5 column (detection limit: 1 ppm) .
  • Use ICP-MS to quantify heavy metal catalysts (e.g., Pd, Ni) if cross-coupling reactions are employed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.